4-Chloro-5-fluoro-6-methylpyrimidin-2-amine
Overview
Description
4-Chloro-5-fluoro-6-methylpyrimidin-2-amine (CFMPA) is a synthetic compound that is used in various scientific research applications. It is a member of the pyrimidine family of compounds and is an important building block for organic synthesis. CFMPA is a versatile compound that has a wide range of applications in the field of chemistry and biology.
Mechanism of Action
4-Chloro-5-fluoro-6-methylpyrimidin-2-amine is a synthetic compound that acts as a substrate for various reactions. It can act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It can also act as an activator of enzymes, such as the enzyme adenylate cyclase. Additionally, this compound can act as an agonist for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to activate the enzyme adenylate cyclase. In addition, this compound has been found to act as an agonist for certain receptors, such as the adenosine A2A receptor.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-5-fluoro-6-methylpyrimidin-2-amine in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions. It can also be used as a substrate for the synthesis of various heterocyclic compounds, such as quinolones and pyrimidines. Additionally, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound to purchase, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to purify, and the reaction yields can vary significantly depending on the reaction conditions.
Future Directions
There are several potential future directions for research using 4-Chloro-5-fluoro-6-methylpyrimidin-2-amine. It could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes and activate the enzyme adenylate cyclase. Additionally, it could be used in the development of new agrochemicals, as it can be used as a substrate for the synthesis of various heterocyclic compounds. Finally, it could be used in the study of enzyme inhibition and in the development of new drugs.
Scientific Research Applications
4-Chloro-5-fluoro-6-methylpyrimidin-2-amine is used in various scientific research applications. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as quinolones and pyrimidines. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been used in the synthesis of several drugs, such as the anti-cancer drug 5-fluorouracil and the anti-inflammatory drug celecoxib. Furthermore, this compound has been used in the study of enzyme inhibition and in the development of new drugs.
properties
IUPAC Name |
4-chloro-5-fluoro-6-methylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCHETBCCQKKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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